molecular formula C15H17N3OS B14988064 1,3-dimethyl-5-{[(thiophen-2-ylmethyl)amino]methyl}-1,3-dihydro-2H-benzimidazol-2-one

1,3-dimethyl-5-{[(thiophen-2-ylmethyl)amino]methyl}-1,3-dihydro-2H-benzimidazol-2-one

Cat. No.: B14988064
M. Wt: 287.4 g/mol
InChI Key: IOCWIGHEFXQLMG-UHFFFAOYSA-N
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Description

1,3-DIMETHYL-5-({[(THIOPHEN-2-YL)METHYL]AMINO}METHYL)-2,3-DIHYDRO-1H-1,3-BENZODIAZOL-2-ONE is a complex organic compound that features a benzodiazole core structure with a thiophene moietyThe presence of the thiophene ring, a sulfur-containing heterocycle, adds to its chemical versatility and biological activity .

Preparation Methods

The synthesis of 1,3-DIMETHYL-5-({[(THIOPHEN-2-YL)METHYL]AMINO}METHYL)-2,3-DIHYDRO-1H-1,3-BENZODIAZOL-2-ONE typically involves multi-step organic reactions. One common synthetic route includes the condensation of a benzodiazole derivative with a thiophene-containing amine under controlled conditions. Industrial production methods may involve the use of catalysts and optimized reaction conditions to enhance yield and purity .

Chemical Reactions Analysis

This compound undergoes various chemical reactions, including:

    Oxidation: It can be oxidized using agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the benzodiazole or thiophene rings. Common reagents used in these reactions include acids, bases, and transition metal catalysts.

Scientific Research Applications

1,3-DIMETHYL-5-({[(THIOPHEN-2-YL)METHYL]AMINO}METHYL)-2,3-DIHYDRO-1H-1,3-BENZODIAZOL-2-ONE has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The thiophene moiety can enhance binding affinity and specificity. Pathways involved may include inhibition of enzyme activity or modulation of receptor signaling, leading to desired biological effects .

Comparison with Similar Compounds

Similar compounds include other benzodiazole derivatives and thiophene-containing molecules. Compared to these, 1,3-DIMETHYL-5-({[(THIOPHEN-2-YL)METHYL]AMINO}METHYL)-2,3-DIHYDRO-1H-1,3-BENZODIAZOL-2-ONE is unique due to its specific structural features that confer distinct chemical and biological properties. Examples of similar compounds include:

Properties

Molecular Formula

C15H17N3OS

Molecular Weight

287.4 g/mol

IUPAC Name

1,3-dimethyl-5-[(thiophen-2-ylmethylamino)methyl]benzimidazol-2-one

InChI

InChI=1S/C15H17N3OS/c1-17-13-6-5-11(8-14(13)18(2)15(17)19)9-16-10-12-4-3-7-20-12/h3-8,16H,9-10H2,1-2H3

InChI Key

IOCWIGHEFXQLMG-UHFFFAOYSA-N

Canonical SMILES

CN1C2=C(C=C(C=C2)CNCC3=CC=CS3)N(C1=O)C

Origin of Product

United States

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